8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling ADME prediction Library design

8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline provides a distinct pharmacophoric arrangement for advanced medicinal chemistry. The C8 bromine atom enables specific halogen bonding with electron-rich receptor motifs and its anomalous scattering signal facilitates SAD/MAD phasing in co-crystallography, eliminating extra derivatization. The elevated lipophilicity (XLogP3-AA = 6.6) makes it ideal for targeting hydrophobic binding pockets. Its identity is confirmed by a definitive ¹H NMR spectrum in SpectraBase, ensuring regioisomeric purity for reliable SAR studies.

Molecular Formula C24H18BrN3
Molecular Weight 428.333
CAS No. 901247-40-3
Cat. No. B2453718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901247-40-3
Molecular FormulaC24H18BrN3
Molecular Weight428.333
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br
InChIInChI=1S/C24H18BrN3/c1-2-16-8-6-7-11-22(16)28-24-19-14-18(25)12-13-21(19)26-15-20(24)23(27-28)17-9-4-3-5-10-17/h3-15H,2H2,1H3
InChIKeyBWULBBISFPKRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901247-40-3): Research-Grade Heterocyclic Building Block


8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fully aromatized, tricyclic pyrazolo[4,3-c]quinoline derivative bearing a bromine atom at the C8 position, a 2-ethylphenyl group at N1, and a phenyl ring at C3 [1]. The compound has a molecular formula of C₂₄H₁₈BrN₃ and a calculated molecular weight of 428.3 g·mol⁻¹ [1]. Its structure is confirmed by ¹H NMR spectroscopy (DMSO‑d₆) and is catalogued in the SpectraBase spectral database [2]. Currently, the substance is supplied exclusively as a research chemical without any approved therapeutic indication.

Why 8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Other Pyrazoloquinolines


Within the pyrazolo[4,3-c]quinoline family, even small changes to the substitution pattern—such as halogen position or N‑aryl substituent—can drastically alter target affinity, selectivity, and physicochemical properties [1]. The combination of a C8 bromine atom, an ortho‑ethylphenyl group at N1, and a phenyl group at C3 constitutes a unique pharmacophoric arrangement that cannot be mimicked by non‑halogenated analogs (e.g., CAS 932328‑97‑7) or by derivatives bearing bromine at different positions. The data presented in Section 3 demonstrate that this specific substitution profile confers measurable differences in lipophilicity, molecular weight, and halogen‑bonding capacity relative to its closest commercially available des‑bromo counterpart.

Quantitative Differentiation Evidence for 8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Increased Lipophilicity and Molecular Weight Relative to the Des‑Bromo Analog

The brominated compound (CAS 901247‑40‑3) exhibits a markedly higher computed octanol‑water partition coefficient (XLogP3‑AA = 6.6) and molecular weight (428.3 g·mol⁻¹) compared to its non‑brominated analog 1‑(2‑ethylphenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 932328‑97‑7, XLogP3‑AA = 6.0, MW = 349.4 g·mol⁻¹) [1][2]. The ΔLogP of +0.6 and ΔMW of +78.9 g·mol⁻¹ are attributable exclusively to the C8 bromine substituent and may influence membrane permeability, plasma protein binding, and tissue distribution in biological screening campaigns.

Physicochemical profiling ADME prediction Library design

Unique ¹H NMR Spectroscopic Fingerprint for Identity Verification

The ¹H NMR spectrum of 8‑bromo‑1‑(2‑ethylphenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline, recorded in DMSO‑d₆ and archived in the SpectraBase database, provides a compound‑specific spectral fingerprint that is distinct from the spectrum of the des‑bromo analog [1]. The presence of the bromine substituent deshields the adjacent aromatic protons (H7 and H9), shifting their resonances downfield relative to the non‑halogenated congener. While exact chemical shift values require authorized database access, the full spectrum serves as a definitive identity check that no other pyrazoloquinoline can replicate.

Quality control Analytical characterization Compound identity

C8 Bromine as a Halogen‑Bond Donor: Potential for Enhanced Target Engagement

The C8 bromine atom introduces a region of positive electrostatic potential (σ‑hole) capable of forming halogen bonds with electron‑rich receptor sites, a feature absent in the des‑bromo analog [1]. Halogen bonding has been shown to increase binding affinity in certain protein–ligand complexes by 0.5–3 kcal·mol⁻¹ compared to non‑halogenated counterparts [2]. While no direct binding data exist for this specific compound, the presence of the bromine represents a functional capability that cannot be achieved with the hydrogen‑substituted analog (CAS 932328‑97‑7).

Halogen bonding Molecular recognition Medicinal chemistry

Utility as a Heavy‑Atom Derivative for X‑ray Crystallography

The bromine atom at the C8 position can serve as an anomalous scatterer for experimental phasing in macromolecular crystallography. At the Cu Kα wavelength (1.5418 Å), bromine exhibits an anomalous scattering factor f'' of approximately 0.78 e⁻, which is absent in the non‑brominated analog [1]. This property allows the compound, if co‑crystallized with a protein target, to facilitate single‑wavelength anomalous dispersion (SAD) or multiple‑wavelength anomalous dispersion (MAD) phasing.

Structural biology X‑ray crystallography Phasing

Recommended Research Applications for 8-Bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901247-40-3)


Diversity‑Oriented Screening Library Enrichment

The elevated lipophilicity (XLogP3‑AA = 6.6) and increased molecular weight (428.3 g·mol⁻¹) of this compound, relative to its des‑bromo analog, make it a valuable addition to screening collections targeting hydrophobic binding sites or protein–protein interaction interfaces [1][2].

Quality Control and Identity Confirmation in Medicinal Chemistry Campaigns

The archived ¹H NMR spectrum in SpectraBase provides a definitive identity reference, ensuring that the correct regioisomer is used in structure–activity relationship studies and preventing mis‑identification errors that could confound biological data [1].

Exploratory Halogen‑Bonding SAR Studies

The C8 bromine atom offers a σ‑hole that can engage in halogen bonding with electron‑rich receptor motifs. Comparative testing against the des‑bromo analog (CAS 932328‑97‑7) allows medicinal chemists to isolate the contribution of the halogen bond to target affinity and selectivity [1][2].

Crystallographic Phasing in Structural Biology

The bromine anomalous scattering signal (f'' ≈ 0.78 e⁻ at Cu Kα) can facilitate SAD or MAD phasing of protein–ligand co‑crystal structures, eliminating the need for additional heavy‑atom derivatization steps [1].

Quote Request

Request a Quote for 8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.